

A Technical Guide to the Chemical Properties and Reactivity of 2-Bromoethylphosphonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-bromoethylphosphonic Acid**

Cat. No.: **B151083**

[Get Quote](#)

Audience: This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information on **2-bromoethylphosphonic acid**.

Introduction

2-Bromoethylphosphonic acid is an organophosphorus compound featuring both a reactive alkyl halide and a strongly acidic phosphonic acid moiety. This bifunctional nature makes it a valuable building block and intermediate in organic synthesis. Its ability to act as a linker, a surface modifier for metal oxides, or a precursor for more complex molecules makes it a compound of interest in materials science, medicinal chemistry, and drug development. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-bromoethylphosphonic acid** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	$C_2H_6BrO_3P$	[1]
Molecular Weight	188.95 g/mol	[1]
IUPAC Name	2-bromoethylphosphonic acid	[1]
CAS Number	999-82-6	[2]
Appearance	White to light yellow/orange powder or crystals	[2]
Melting Point	93-95 °C	
Density	$2.012 \pm 0.06 \text{ g/cm}^3$ (at 20 °C)	[2]
SMILES	<chem>C(CBr)P(=O)(O)O</chem>	[1] [3]
InChI Key	<chem>BFKXVERGWXHHIH-UHFFFAOYSA-N</chem>	[1] [3]
pKa Values	$pK_{a1} \approx 1-3$, $pK_{a2} \approx 5-9$ (Estimated)	[4]
Solubility	Poorly soluble in water; soluble in common organic alcohols.	[5]
Storage	Store at room temperature under an inert atmosphere.	[2] [6]

Note on pKa Values: Phosphonic acids are diprotic, possessing two acidic protons with distinct pKa values.^[7] While specific experimental pKa values for **2-bromoethylphosphonic acid** are not readily available in the surveyed literature, the typical range for alkylphosphonic acids is a pK_{a1} between 1 and 3 and a pK_{a2} between 5 and 9.^[4] The electron-withdrawing effect of the bromine atom may slightly lower these values.

Reactivity and Reaction Mechanisms

The reactivity of **2-bromoethylphosphonic acid** is dominated by its two functional groups: the carbon-bromine bond and the phosphonic acid group.

Reactivity at the Carbon-Bromine Bond

The C-Br bond in **2-bromoethylphosphonic acid** is part of a primary alkyl halide, making it a prime electrophilic site for nucleophilic substitution reactions.

Due to the unhindered nature of the primary carbon, **2-bromoethylphosphonic acid** readily undergoes bimolecular nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles.^[8] This reaction proceeds via a single concerted step where the nucleophile attacks the carbon atom, and the bromide ion is simultaneously displaced as the leaving group.^[9] This mechanism results in an inversion of stereochemistry if the carbon were chiral. Common nucleophiles include azides, cyanides, thiolates, alkoxides, and amines.

In aqueous solutions, the C-Br bond is susceptible to hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile. This reaction leads to the formation of 2-hydroxyethylphosphonic acid. The rate of hydrolysis is influenced by factors such as temperature and pH. While kinetic data for this specific compound is limited, the hydrolysis of alkyl bromides is a well-documented process.^{[10][11]}

Reactivity of the Phosphonic Acid Group

The phosphonic acid group is a strong Brønsted acid and dictates the molecule's behavior in aqueous and polar media.

As a diprotic acid, it can be deprotonated by bases to form phosphonate salts.^[7] The specific protonation state of the molecule in solution is dependent on the pH, allowing it to act as a buffer across two different pH ranges corresponding to its pKa values.^[12]

The hydroxyl groups of the phosphonic acid can undergo esterification with alcohols, typically under acidic conditions or via reaction with orthoacetates, to form phosphonate mono- or diesters.^[13] The synthesis of **2-bromoethylphosphonic acid** itself often proceeds from the hydrolysis of its diethyl ester precursor.^[7]

Key Experimental Protocols

The following sections detail methodologies for the synthesis of **2-bromoethylphosphonic acid** and provide a general protocol for its use in nucleophilic substitution reactions.

Protocol: Synthesis of 2-Bromoethylphosphonic Acid via Ester Hydrolysis

This protocol describes the synthesis of **2-bromoethylphosphonic acid** from its common precursor, diethyl 2-bromoethylphosphonate.[\[14\]](#) The reaction involves the acid-catalyzed hydrolysis of the phosphonate ester bonds.[\[4\]](#)[\[15\]](#)

Reagents:

- Diethyl 2-bromoethylphosphonate
- 48% Hydrobromic acid (HBr)
- Toluene
- Ethanol (99%)
- Aniline

Procedure:

- A solution of diethyl 2-bromoethylphosphonate in approximately 5 volumes of 48% hydrobromic acid is heated at reflux (approx. 95-100 °C) overnight.
- The solvent is removed under reduced pressure.
- The residue is co-evaporated with toluene twice to remove residual water and HBr, yielding a syrup.

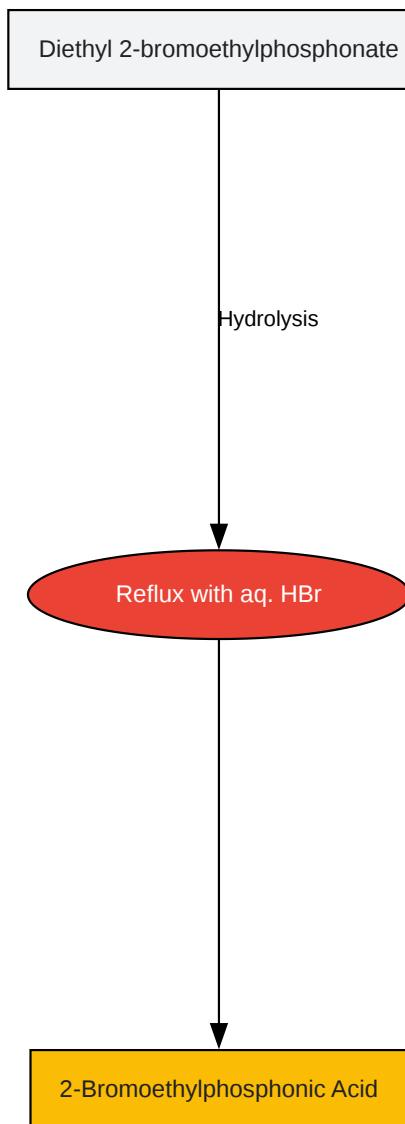
Work-up and Isolation (as anilinium salt):

- The resulting syrup is dissolved in a minimal amount of 99% ethanol.
- Aniline is added dropwise to the solution.
- The resulting solid precipitate is collected by filtration, washed with cold 99% ethanol, and dried in vacuo to yield the anilinium salt of **2-bromoethylphosphonic acid**.

General Protocol: Nucleophilic Substitution with 2-Bromoethylphosphonic Acid

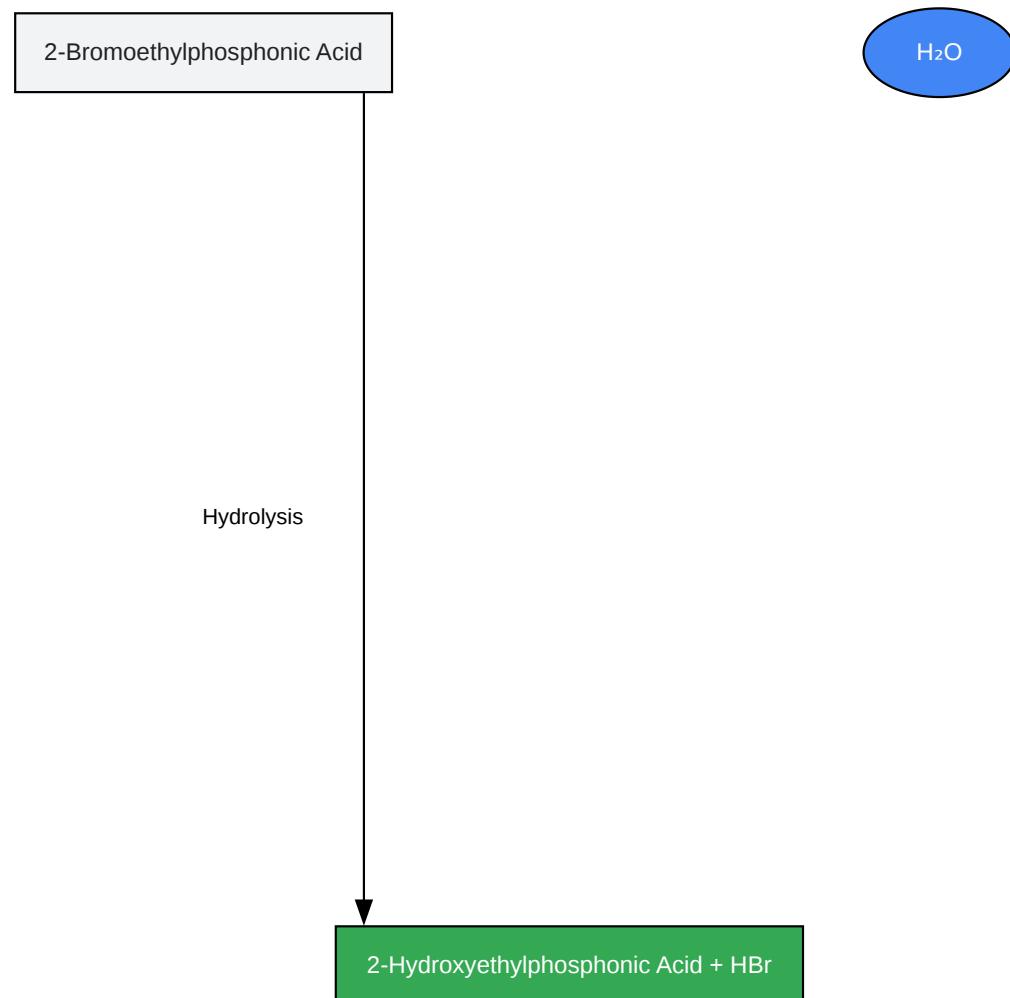
This representative protocol, adapted from procedures for similar bromo-functionalized compounds, outlines the reaction with an azide nucleophile to form 2-azidoethylphosphonic acid.[\[16\]](#)

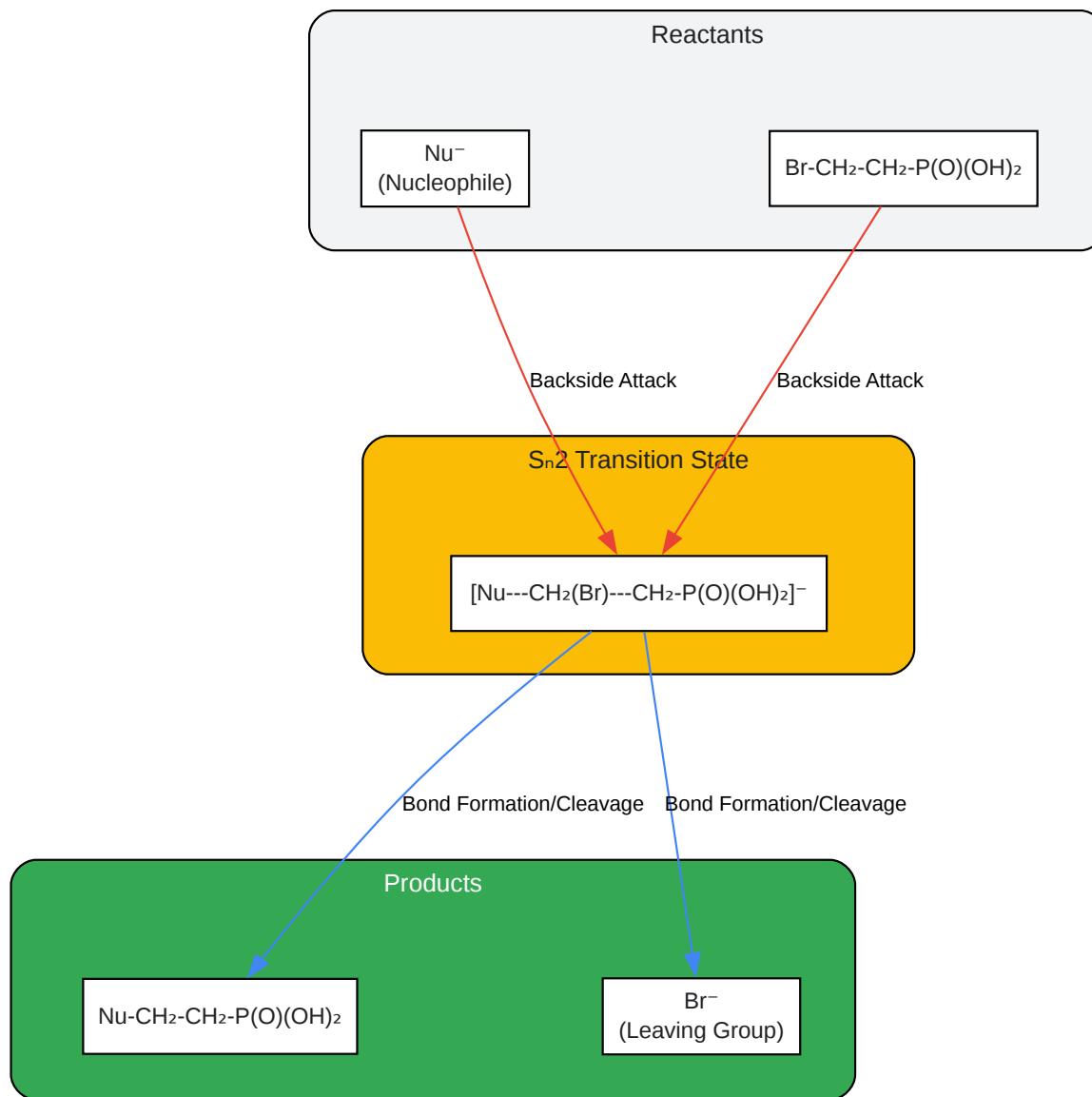
Reagents:


- **2-Bromoethylphosphonic acid**
- Sodium azide (NaN₃)
- Ethanol/Water solvent mixture
- Dichloromethane (DCM)

Procedure:

- Dissolve **2-bromoethylphosphonic acid** (1.0 equivalent) in a suitable solvent mixture, such as ethanol and water.
- Add sodium azide (1.5 equivalents) to the solution.
- Heat the reaction mixture at reflux for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
- After cooling to room temperature, concentrate the solution under reduced pressure to remove the solvent.
- Dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.


Visualizations


The following diagrams illustrate key workflows and reaction mechanisms involving **2-bromoethylphosphonic acid**.

[Click to download full resolution via product page](#)

Diagram 1. Synthesis workflow for **2-bromoethylphosphonic acid**.

[Click to download full resolution via product page](#)**Diagram 2.** Hydrolysis of the C-Br bond.

[Click to download full resolution via product page](#)

Diagram 3. Generalized S_n2 reaction mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromoethyl)phosphonic Acid | C₂H₆BrO₃P | CID 3613627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMOETHYLPHOSPHONIC ACID CAS#: 999-82-6 [m.chemicalbook.com]
- 3. PubChemLite - (2-bromoethyl)phosphonic acid (C₂H₆BrO₃P) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 999-82-6|(2-Bromoethyl)phosphonic acid|BLD Pharm [bldpharm.com]
- 7. Phosphonate - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Equilibrium and Kinetics of Bromine Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological buffers pKa calculation [reachdevices.com]
- 13. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diethyl (2-bromoethyl)phosphonate | C₆H₁₄BrO₃P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties and Reactivity of 2-Bromoethylphosphonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151083#chemical-properties-and-reactivity-of-2-bromoethylphosphonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com